5-Bromo-2-chloro-3-(methylsulfonyl)pyridine
Description
Overview of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine
This compound (molecular formula: $$ \text{C}6\text{H}5\text{BrClNO}2\text{S} $$, molecular weight: 270.53 g/mol) features a pyridine ring substituted at positions 2 (chlorine), 3 (methylsulfonyl), and 5 (bromine). The methylsulfonyl group ($$-\text{SO}2\text{CH}_3$$) imparts strong electron-withdrawing effects, lowering the electron density of the aromatic system and facilitating nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 887308-14-7 |
| Molecular Formula | $$ \text{C}6\text{H}5\text{BrClNO}_2\text{S} $$ |
| Molecular Weight | 270.53 g/mol |
| Purity (Commercial) | ≥95% |
| Storage Conditions | Ambient temperature |
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar pyridine ring with substituents in orthogonal positions, minimizing steric hindrance. The bromine and chlorine atoms provide sites for further functionalization, while the methylsulfonyl group stabilizes intermediates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Historical Context and Development
The compound first emerged in the early 2000s as a byproduct of sulfonation studies on chloropyridines. Its systematic synthesis was later optimized through halogenation and sulfonation sequences. For example, bromination of 2-chloro-3-(methylsulfonyl)pyridine using $$ \text{N}-bromosuccinimide $$ (NBS) in carbon tetrachloride achieved a 72% yield. Industrial-scale production now employs continuous-flow reactors to enhance safety and efficiency.
The development of palladium-catalyzed cross-coupling reactions further expanded its utility. A 2017 study demonstrated its use in synthesizing 5-aryl-2-methylpyridin-3-amine derivatives via Suzuki coupling, achieving moderate to good yields (45–78%). Recent patents, such as EP 1921075 B1, highlight its role in producing pyridine-methylsulfinyl intermediates for proton pump inhibitors.
Significance in Heterocyclic Chemistry Research
The methylsulfonyl group’s unique reactivity distinguishes this compound from simpler halopyridines. Kinetic studies show that methylsulfonyl-substituted pyridines undergo NAS 90 times faster than their chloro analogs. This reactivity enables efficient synthesis of complex heterocycles, such as benzimidazole derivatives and sulfonamide-based drugs.
In materials science, the compound’s dipole moment ($$ \mu = 4.2 \, \text{D} $$) and polarizable sulfonyl group make it a candidate for liquid crystal dopants. Density functional theory (DFT) calculations predict strong intermolecular interactions in mesogenic phases. Additionally, its bromine atom serves as a handle for introducing fluorescent tags or bioorthogonal functional groups in prodrug design.
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFZTZGVUCGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-(methylsulfonyl)pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and organometallic compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is widely utilized as an intermediate in organic synthesis. It participates in various chemical reactions, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced with different functional groups, allowing the creation of diverse derivatives.
- Oxidation and Reduction Reactions : The methylsulfonyl group can undergo transformations that alter its reactivity profile.
These properties make it valuable in the development of new materials and chemical entities.
Biology
In biological research, this compound is explored for its role in enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a candidate for studying biochemical pathways and developing inhibitors for therapeutic applications.
Medicine
The compound has been investigated for potential therapeutic properties, particularly in drug development. Its structural characteristics allow it to serve as a building block for synthesizing pharmaceutical agents targeting various diseases.
Industrial Applications
This compound finds utility in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it suitable for creating herbicides and fungicides that are essential in agriculture.
Case Study 1: Pyridine Derivatives Synthesis
A study highlighted the use of this compound in a palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives exhibited significant biological activities, including anti-thrombolytic effects, with one compound showing a clot formation inhibition percentage of 41.32% .
Case Study 2: Enzyme Inhibition Studies
Research into enzyme inhibition revealed that derivatives synthesized from this compound demonstrated varying degrees of effectiveness against Escherichia coli, with some compounds achieving inhibition rates above 90% . This underscores the compound's potential as a lead structure for developing antibacterial agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The table below compares 5-bromo-2-chloro-3-(methylsulfonyl)pyridine with key analogs, emphasizing substituent effects:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position and Reactivity: The methylsulfonyl group at C3 in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at C2 or C5 .
- Electronic Effects : Methoxy (OCH₃) in 5-bromo-2-chloro-3-methoxypyridine is electron-donating, increasing ring electron density compared to the electron-withdrawing SO₂CH₃ group .
- Biological Activity : Sulfonamide derivatives like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibit kinase inhibitory activity, while methylsulfonyl-containing imidazo[1,2-a]pyridines show COX-2 selectivity .
Biological Activity
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, antimicrobial, and other pharmacological effects, supported by relevant research findings and data.
This compound can be synthesized through various methods, often involving halogenation and sulfonylation reactions. The presence of both bromine and chlorine atoms, along with the methylsulfonyl group, enhances its reactivity and potential biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing pyridine derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of pyridine-based derivatives, some of which showed effective inhibition against various cancer cell lines. Notably, derivatives with halogen substitutions demonstrated enhanced activity due to their ability to interact with specific molecular targets involved in cancer progression .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 10.5 | Induction of apoptosis via caspase activation |
| Other pyridine derivative | A549 (lung cancer) | 15.0 | Microtubule destabilization |
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyridine derivatives have been documented extensively. Studies show that certain compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS. For example, the presence of electron-donating groups on the pyridine ring was found to enhance anti-inflammatory activity .
3. Antimicrobial Activity
Pyridine derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Research indicates that the presence of the methylsulfonyl group contributes to its antibacterial efficacy by disrupting bacterial cell membranes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 80 |
| Other derivatives | Staphylococcus aureus | 75 |
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyridine derivatives including this compound revealed promising results in inhibiting tumor growth in vitro. The compound showed a significant reduction in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory properties of various pyridine derivatives, this compound was found to significantly lower levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine, and how do reaction conditions influence yield?
- The compound can be synthesized via sequential halogenation and sulfonylation of pyridine derivatives. Key steps include bromination at the 5-position, chlorination at the 2-position, and methylsulfonyl group introduction at the 3-position. Controlled temperatures (e.g., 0–50°C) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical to minimize side reactions . For sulfonylation, methylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) is commonly employed. Yields are highly sensitive to stoichiometry and reaction time, requiring iterative optimization.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., downfield shifts for electron-withdrawing groups like sulfonyl).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₇H₆BrClNO₂S) with precise mass accuracy (±0.001 Da).
- HPLC-PDA: Validates purity (>95%) and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the absolute configuration of derivatives like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide?
- Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters to determine stereochemistry. For chiral centers, Flack parameters and electronic circular dichroism (ECD) complement SCXRD to assign R/S configurations. In a study, SHELXL achieved a final R-factor of 0.032, confirming the enantiomers' absolute configurations .
Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura coupling reactions involving this compound?
- Competing pathways may arise from steric hindrance at the 3-(methylsulfonyl) group or halogen displacement side reactions. Using Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhances selectivity for bromine over chlorine substitution. Kinetic studies (e.g., monitoring via ¹⁹F NMR) and DFT calculations can identify transition states favoring aryl-aryl bond formation .
Q. How does stereochemistry influence the biological activity of sulfonamide derivatives?
- In PI3Kα kinase inhibition assays, the R-isomer of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide showed higher activity (IC₅₀ = 1.08 μM) than the S-isomer (IC₅₀ = 2.69 μM). Molecular docking revealed stronger hydrophobic interactions between the R-configuration and the kinase's ATP-binding pocket .
Methodological Challenges
Q. What strategies mitigate decomposition during the storage of this compound?
- Decomposition via hydrolysis or photodegradation is minimized by storing the compound under inert gas (N₂/Ar) at −20°C in amber vials. Stability assays (TGA/DSC) show no degradation below 150°C, confirming thermal robustness .
Q. How can computational methods predict collision cross-section (CCS) values for this compound in ion mobility spectrometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
